molecular formula C15H15N3O2 B11848032 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87359-57-7

2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B11848032
CAS No.: 87359-57-7
M. Wt: 269.30 g/mol
InChI Key: VKUKTIVZWLYQNA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a dimethoxyphenyl group and a methyl group attached to the imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-cyanothioacetamide, followed by cyclization and methylation reactions. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

87359-57-7

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C15H15N3O2/c1-18-13-9-16-7-6-12(13)17-15(18)11-5-4-10(19-2)8-14(11)20-3/h4-9H,1-3H3

InChI Key

VKUKTIVZWLYQNA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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